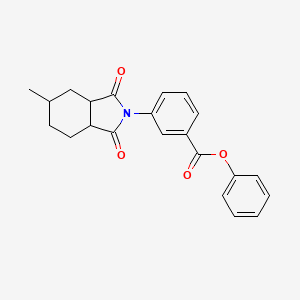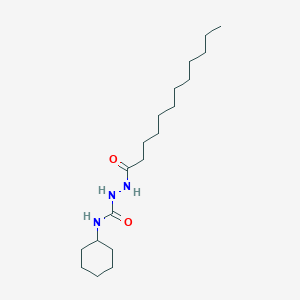
1-(4-methylphenyl)-1-oxopropan-2-yl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 4-{3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a unique structure combining multiple functional groups
Méthodes De Préparation
The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE involves several steps. One common synthetic route includes the reaction of 4-methylphenyl ketone with a suitable cyclohexane derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 4-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 4-{3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DEC-8-EN-4-YL}CYCLOHEXANE-1-CARBOXYLATE stands out due to its unique combination of functional groups and structural features
References
- [Features of reactions between (3,5-dioxo-4-azatricyclo- 5.2.1.0)
- New derivatives of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6-endo ]dec-8-en)
Propriétés
Formule moléculaire |
C26H29NO5 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H29NO5/c1-14-3-5-16(6-4-14)23(28)15(2)32-26(31)17-9-11-20(12-10-17)27-24(29)21-18-7-8-19(13-18)22(21)25(27)30/h3-8,15,17-22H,9-13H2,1-2H3 |
Clé InChI |
HLUBXJFSDFLVPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CCC(CC2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12465194.png)
![3-Ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol](/img/structure/B12465199.png)


![(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid](/img/structure/B12465220.png)


![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)
![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
